3-(Trifluoromethylsulfonyl)aniline

Catalog No.
S755437
CAS No.
426-59-5
M.F
C7H6F3NO2S
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethylsulfonyl)aniline

CAS Number

426-59-5

Product Name

3-(Trifluoromethylsulfonyl)aniline

IUPAC Name

3-(trifluoromethylsulfonyl)aniline

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-2-5(11)4-6/h1-4H,11H2

InChI Key

LZYNHEOVZMLXIO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)N
  • Medicinal Chemistry

    The trifluoromethylsulfonyl (SO2CF3) group is a common functional group found in various pharmaceuticals due to its ability to improve drug potency and metabolic stability []. 3-(Trifluoromethylsulfonyl)aniline might be a component of novel drug discovery efforts, particularly in areas targeting diseases where the SO2CF3 group has shown benefits.

  • Material Science

    Aromatic sulfonyl compounds can find applications in polymer synthesis []. The presence of the sulfonyl group in 3-(Trifluoromethylsulfonyl)aniline suggests potential investigations into its use as a monomer or co-monomer in the development of novel functional polymers.

  • Organic Synthesis

    Aromatic amines are versatile building blocks in organic synthesis. 3-(Trifluoromethylsulfonyl)aniline could be a reactant of interest for researchers exploring new synthetic pathways for the development of functional molecules or pharmaceutically relevant compounds.

3-(Trifluoromethylsulfonyl)aniline is an aromatic amine where a trifluoromethylsulfonyl group (SO2CF3SO_2CF_3) is substituted at the meta position relative to the amino group. The compound is typically represented by the molecular formula C7H6F3NC_7H_6F_3N and has distinct physical and chemical properties due to the electron-withdrawing nature of the trifluoromethylsulfonyl group. This modification enhances its reactivity and solubility in various solvents.